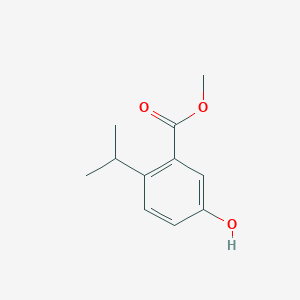

Methyl 5-hydroxy-2-propan-2-ylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-hydroxy-2-propan-2-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7(2)9-5-4-8(12)6-10(9)11(13)14-3/h4-7,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWABDZPCYTDIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2416231-00-8 | |

| Record name | methyl 5-hydroxy-2-(propan-2-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 5 Hydroxy 2 Propan 2 Ylbenzoate

Direct Esterification and Transesterification Approaches

The final step in one common synthetic route to Methyl 5-hydroxy-2-propan-2-ylbenzoate is the esterification of 5-hydroxy-2-propan-2-ylbenzoic acid. This transformation is a classic acid-catalyzed reaction, but the presence of a phenolic hydroxyl group and potential steric hindrance from the ortho-isopropyl group necessitates careful selection of catalysts and conditions to ensure high yields and prevent unwanted side reactions, such as O-alkylation. google.com

A variety of catalytic systems have been developed for the esterification of benzoic acids, many of which are applicable to substituted hydroxybenzoic acids. Traditional methods often employ strong mineral acids, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in an excess of methanol (B129727), which serves as both reactant and solvent. nih.govnist.gov

More recently, heterogeneous solid acid catalysts have gained prominence due to their environmental benefits, including ease of separation and reusability. organic-chemistry.org Materials like acid-activated montmorillonite (B579905) K10 clay have proven effective for the esterification of substituted benzoic acids, accommodating both electron-donating and electron-withdrawing groups. ijstr.orgepa.gov Other effective solid catalysts include macroporous polymeric acid resins and zeolites, which can facilitate direct esterification at moderate temperatures. organic-chemistry.orgresearchgate.net Deep eutectic solvents (DES), particularly those formed from p-toluenesulfonic acid and a hydrogen bond acceptor like benzyltriethylammonium chloride, can act as both a solvent and a catalyst, providing high conversions for benzoic acid esterification. dergipark.org.tr

The table below summarizes various catalytic approaches relevant to the esterification of benzoic acid derivatives.

| Catalyst Type | Example Catalyst | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Homogeneous Mineral Acid | Sulfuric Acid (H₂SO₄) | Reflux in excess methanol | Low cost, high reactivity | nih.govnist.gov |

| Heterogeneous Clay | Phosphoric Acid Modified Montmorillonite K10 | Reflux, solvent-free | Reusable, environmentally friendly | ijstr.orgepa.gov |

| Polymeric Resin | Macroporous Polymeric Acid Catalyst | 50-80°C, no water removal needed | High yield, mild conditions | organic-chemistry.org |

| Deep Eutectic Solvent (DES) | p-TSA & BTEAC | 55-75°C, solvent-free | Dual solvent-catalyst, high conversion | dergipark.org.tr |

| Ionic Liquid | 1-butyl-3-methylimidazole chloride | ~75°C | Good catalytic activity | researchgate.net |

The choice of solvent, or the decision to proceed without one, significantly impacts the esterification process. Solvent-free, or "neat," conditions are increasingly favored as a green chemistry approach, reducing waste and simplifying purification. epa.govgoogle.com Heating the carboxylic acid with the alcohol in the presence of a suitable catalyst, such as modified montmorillonite K10, can lead to high product yields. ijstr.org Mechanochemical methods, using high-speed ball-milling at room temperature, also represent a novel solvent-free strategy for ester synthesis. nih.gov

When solvents are employed, they are typically non-polar and capable of forming an azeotrope with the water produced during the reaction, which can be removed to drive the equilibrium toward the ester product. Toluene is a common choice for this purpose. ijstr.org However, processes that avoid the need for solvents and the recycling of mother liquors are often more efficient and economically viable. google.com In some patented processes for hydroxybenzoic acid esters, the reaction is carried out in an essentially homogeneous liquid phase, which can be achieved with or without an organic solvent. google.com

Introduction of the Isopropyl Moiety onto the Benzoic Acid Scaffold

A crucial step in the synthesis is the installation of the isopropyl group at the C-2 position of the benzoic acid ring. This is typically achieved through a Friedel-Crafts alkylation reaction, an electrophilic aromatic substitution where the regiochemical outcome is dictated by the existing substituents on the ring. libretexts.org

The Friedel-Crafts isopropylation can be performed on a precursor such as 5-hydroxybenzoic acid or its methyl ester. The directing effects of the hydroxyl (-OH) and carboxyl (-COOH or -COOCH₃) groups are paramount. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxyl/ester group is a deactivating meta-director. In a competition between these two groups, the powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile primarily to the positions ortho to it (C-2 and C-6).

Common alkylating agents include isopropyl alcohol, propylene (B89431), or isopropyl halides (e.g., isopropyl bromide). acs.orgacs.org The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or a solid acid catalyst like a zeolite. researchgate.netacs.orgacs.org Zeolite catalysts (e.g., Zeolite Beta, MCM-22) are often preferred in industrial settings as they are less corrosive, reusable, and can offer high selectivity. researchgate.net The choice of catalyst and reaction conditions can influence the ratio of ortho to para substitution and minimize side reactions like polyalkylation. youtube.com

The table below outlines common methods for the isopropylation of aromatic compounds.

| Alkylating Agent | Catalyst | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| Isopropyl Alcohol | Zeolite (e.g., Ce-exchanged NaX, SAPO-5) | Vapor phase, 160-300°C | Environmentally friendly, high selectivity for cumene (B47948) | researchgate.netacs.org |

| Propylene | Zeolite (e.g., H-form of β zeolite) | Vapor or liquid phase | Common industrial process for cumene production | acs.orgsemanticscholar.org |

| Isopropyl Bromide | Aluminum Chloride (AlCl₃) | Lower temperatures (e.g., 25°C) | Classic laboratory method | acs.org |

The mechanism of Friedel-Crafts alkylation begins with the generation of an electrophile from the alkylating agent and the acid catalyst. semanticscholar.org When using isopropyl alcohol or propylene with a solid acid catalyst like a zeolite, the propylene is activated into an isopropyl carbocation (or a related electrophilic species) by a proton (H⁺) from the catalyst. semanticscholar.org

This isopropyl carbocation, (CH₃)₂CH⁺, then acts as the electrophile. It attacks the electron-rich benzene (B151609) ring of the 5-hydroxybenzoic acid derivative, which is activated by the hydroxyl group. The attack preferentially occurs at the ortho position (C-2) due to the directing effect of the -OH group. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com Aromaticity is then restored by the loss of a proton from the site of substitution, yielding the 2-isopropyl substituted product. A key advantage of isopropylation is that the secondary isopropyl carbocation is relatively stable and does not undergo rearrangement, a common complication with other alkyl groups in Friedel-Crafts reactions. youtube.com

Strategic Hydroxylation of the Benzoic Acid Ring

An alternative synthetic pathway involves introducing the hydroxyl group at the C-5 position of a pre-existing 2-isopropylbenzoic acid derivative. Direct hydroxylation of an activated aromatic ring is often difficult to control and can lead to a mixture of products or over-oxidation. Therefore, a more strategic, multi-step approach is typically employed.

A common and reliable method involves an initial nitration of the aromatic ring, followed by a sequence of functional group transformations. For a substrate like methyl 2-isopropylbenzoate, the isopropyl group (weakly activating) and the methyl ester group (deactivating) will direct the incoming nitro group. The ortho, para-directing isopropyl group would favor substitution at C-4 and C-6, while the meta-directing ester group would favor substitution at C-3 and C-5. The outcome depends on the specific reaction conditions, but nitration at the C-5 position is plausible.

Assuming successful nitration to yield methyl 5-nitro-2-isopropylbenzoate, the synthesis would proceed as follows:

Reduction of the Nitro Group: The nitro group (-NO₂) is reduced to an amino group (-NH₂). This is commonly achieved using reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or through catalytic hydrogenation with H₂ gas over a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni).

Diazotization of the Amino Group: The resulting aniline (B41778) derivative (methyl 5-amino-2-isopropylbenzoate) is then treated with a cold, acidic solution of sodium nitrite (B80452) (NaNO₂). This reaction, known as diazotization, converts the primary amino group into a diazonium salt (-N₂⁺).

Hydrolysis of the Diazonium Salt: The diazonium salt is a versatile intermediate. Gently heating the aqueous solution of the diazonium salt causes it to decompose, releasing nitrogen gas and replacing the diazonium group with a hydroxyl group, yielding the final target molecule, Methyl 5-hydroxy-2-propan-2-ylbenzoate. This sequence provides a regiochemically precise method for introducing a hydroxyl group onto an aromatic ring.

Selective Hydroxyl Group Introduction at Position 5

The introduction of a hydroxyl group at a specific position on an aromatic ring is a challenging yet crucial transformation in organic synthesis. researchgate.net For a substrate like a methyl 2-propan-2-ylbenzoate, the existing alkyl and ester groups direct incoming electrophiles to specific positions. The propan-2-yl group is an ortho-, para-director, while the methyl ester group is a meta-director. This directing influence must be carefully considered to achieve selective hydroxylation at the C-5 position.

Several methods for the hydroxylation of aromatic compounds have been developed, ranging from classical electrophilic aromatic substitution to modern transition-metal-catalyzed C-H activation.

Electrophilic Hydroxylation : Traditional methods often involve harsh conditions. Reagents like Fenton's reagent (a mixture of hydrogen peroxide and an iron(II) catalyst) can generate hydroxyl radicals that react with aromatic rings. nih.govchemistryviews.org However, these reactions often lack regioselectivity, leading to mixtures of isomers. Another approach involves the use of strong oxidizing agents, but this can lead to over-oxidation and side product formation.

Organoboron Chemistry : A milder and more selective method involves the use of organoboron compounds. An arylboronic acid can be synthesized and then oxidized to the corresponding phenol (B47542). For instance, a borylation reaction could be performed on a suitably protected precursor, followed by oxidation with reagents like hydrogen peroxide under basic conditions. Recent developments have focused on using environmentally benign catalysts like citric acid for this transformation. mdpi.com

Transition-Metal-Catalyzed C-H Hydroxylation : This represents a more direct and atom-economical approach. Palladium-catalyzed reactions have been shown to effect the ortho-hydroxylation of benzoic acids. researchgate.netsemanticscholar.org While this directs the hydroxyl group to the position adjacent to the carboxyl group, strategic use of directing groups or modification of the substrate could potentially be adapted for other positions. Iron-based catalysts have also been explored for the ortho-hydroxylation of benzoic acids using hydrogen peroxide. rsc.org

Decarboxylative Hydroxylation : A novel photoinduced method allows for the direct synthesis of phenols from benzoic acids via a radical decarboxylation process using copper carboxylates. nih.govresearchgate.net This method operates under mild conditions (35 °C) and could be a potential route if the synthesis starts from a dicarboxylic acid precursor.

Table 1: Comparison of Aromatic Hydroxylation Methods

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Fenton Reaction | Fe²⁺, H₂O₂ | Inexpensive reagents | Low regioselectivity, harsh conditions |

| Organoboron Oxidation | Boronic acids, H₂O₂ | High selectivity, mild conditions | Requires pre-functionalization (borylation) |

| Pd-Catalyzed C-H Hydroxylation | Pd catalyst, oxidant | Direct C-H activation, high atom economy | Often limited to ortho-position, catalyst cost |

| Decarboxylative Hydroxylation | Cu catalyst, light | Mild conditions, novel transformation | Requires specific carboxylic acid precursors |

Protecting Group Chemistry in Hydroxylation Sequences

In multi-step syntheses, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions. scirp.org For the synthesis of Methyl 5-hydroxy-2-propan-2-ylbenzoate, both the carboxylic acid/ester and the hydroxyl group may require protection depending on the chosen synthetic route.

A protecting group must meet several criteria: it should be easy to introduce, stable to the reaction conditions of subsequent steps, and easy to remove selectively without affecting other parts of the molecule. uchicago.edu

Protecting the Carboxyl Group : The methyl ester itself can act as a protecting group for the carboxylic acid. However, under certain harsh acidic or basic conditions used for hydroxylation, it could be hydrolyzed. If necessary, more robust protecting groups could be employed, but for many modern catalytic methods, the methyl ester is sufficiently stable.

Protecting the Phenolic Hydroxyl Group : If the hydroxyl group is introduced early in the synthesis, it will likely require protection during subsequent modification steps. Common protecting groups for phenols include:

Ethers : Methyl or benzyl (B1604629) ethers are common, but their cleavage often requires harsh conditions (e.g., strong acid or hydrogenolysis) which might not be compatible with other functional groups. vanderbilt.edu

Silyl (B83357) Ethers : Groups like trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) are widely used. They are generally stable to a range of conditions but can be easily removed with fluoride (B91410) reagents. uchicago.edu The bulky triisopropylsilyl (TIPS) group is known to be more stable under certain oxidative conditions. scirp.org

Esters and Carbonates : Acetyl or pivaloyl esters can be used, as can carbonates like the trichloroethoxycarbonyl group. These are typically cleaved under basic or specific reductive conditions. scirp.org

The stability of these protecting groups varies. For example, in an Oxone-mediated oxidative esterification, bulky silyl groups like TIPS were found to be stable, while others were cleaved. scirp.org The choice of protecting group is therefore intimately linked to the specific reagents and conditions of the planned hydroxylation step.

Multi-Step Synthesis Pathways and Route Optimization

Convergent and Divergent Synthetic Approaches

Two primary strategies in multi-step synthesis are the convergent and divergent approaches. researchgate.net

Divergent Synthesis : This strategy begins with a common starting material that is elaborated through different reaction pathways to produce a library of related compounds. wikipedia.org A single intermediate is used to generate multiple target molecules. nih.gov For the specific target compound, a divergent approach could start from a simpler substituted benzoic acid, which is then subjected to a series of reactions to introduce the remaining functional groups. This method is highly effective for creating chemical libraries for screening purposes. wikipedia.org

The choice between these strategies depends on the goals of the synthesis. For producing a single target compound in high yield, a convergent route is often preferred. researchgate.net For exploring structure-activity relationships by creating analogues, a divergent approach is more suitable.

Process Intensification and Scale-Up Considerations

Translating a laboratory-scale synthesis to an industrial production process involves significant challenges related to safety, efficiency, and cost. reddit.comrsc.org Process intensification is a key concept that aims to develop smaller, safer, and more energy-efficient manufacturing processes. pharmafeatures.comnumberanalytics.comcetjournal.itcetjournal.it

Flow Chemistry : A major tool in process intensification is the shift from traditional batch reactors to continuous flow systems. pharmasalmanac.com In flow chemistry, reagents are continuously pumped through a reactor where they mix and react. This technology offers superior control over reaction parameters like temperature and mixing, which is particularly important for highly exothermic reactions like nitrations or certain hydroxylations. pharmasalmanac.com Better control often leads to higher yields, improved selectivity, and safer operation. pharmasalmanac.com Scaling up a flow process is often simpler than a batch process; instead of using larger reactors, the system can be run for a longer duration or multiple reactors can be operated in parallel. acsgcipr.orgrsc.org

Challenges in Scale-Up : Key challenges in scaling up multi-step syntheses include:

Heat Transfer : Reactions that are easily managed in a small flask can become dangerous on a large scale due to the reduced surface-area-to-volume ratio, which makes heat dissipation difficult. pharmasalmanac.com

Mixing : Ensuring efficient mixing of reagents becomes more complex in large reactors.

Work-up and Purification : Procedures like extractions and chromatography that are straightforward in the lab can become bottlenecks in large-scale production. nih.gov

Solvent Handling : The large volumes of solvents used in industrial processes pose environmental and safety risks. d-nb.info

Process intensification through techniques like flow chemistry helps to mitigate many of these challenges, leading to more sustainable and cost-effective production. pharmafeatures.compharmasalmanac.com

Novel Synthetic Methodologies and Green Chemistry Principles in Synthesis

Modern chemical synthesis places a strong emphasis on sustainability and the reduction of environmental impact. Green chemistry principles provide a framework for designing safer and more efficient chemical processes. nih.gov

The 12 principles of green chemistry include preventing waste, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, using safer solvents, designing for energy efficiency, and using renewable feedstocks. nih.gov

Environmentally Benign Reagents and Catalysts

A core tenet of green chemistry is the replacement of hazardous reagents and stoichiometric reagents with safer alternatives and catalytic methods. mdpi.comwjpmr.com

Catalysis : Catalytic reactions are inherently greener than stoichiometric ones because a small amount of catalyst can transform a large amount of substrate, reducing waste. mdpi.com

Biocatalysis : The use of enzymes to catalyze reactions offers high selectivity under mild conditions (e.g., neutral pH, low temperatures) and often in aqueous media. jddhs.comresearchgate.net Enzymatic hydroxylation of aromatic compounds is a well-established field and represents a very green approach to introducing the hydroxyl group. researchgate.net

Transition Metal Catalysis : While some transition metals are toxic or expensive, the development of catalysts based on abundant and less toxic metals like iron is a key area of research. nih.govrsc.org These can replace more hazardous heavy metals.

Safer Reagents and Solvents :

Oxidants : Hydrogen peroxide (H₂O₂) is considered a green oxidant because its only byproduct is water. mdpi.com This is a significant improvement over traditional oxidants that produce toxic waste. Molecular oxygen from the air is an even more ideal oxidant. mdpi.com

Solvents : Traditional organic solvents are often volatile, flammable, and toxic. jddhs.com Green chemistry encourages minimizing solvent use or replacing them with safer alternatives like water, supercritical CO₂, or bio-based solvents. nih.govjddhs.com Solvent-free reactions are an ideal but not always practical goal. mdpi.com

By incorporating these principles, the synthesis of Methyl 5-hydroxy-2-propan-2-ylbenzoate can be designed to be not only efficient but also environmentally responsible.

Energy-Efficient Reaction Conditions

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a clean, efficient, and rapid alternative to conventional heating methods. ajrconline.org Unlike traditional heating where heat is transferred via conduction and convection, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. ijsdr.org This can dramatically reduce reaction times from hours to minutes and often leads to higher product yields with fewer side products. tandfonline.comias.ac.in

For the esterification of 5-hydroxy-2-propan-2-ylbenzoic acid with methanol, a hypothetical microwave-assisted approach could significantly outperform conventional reflux methods. The direct energy input would accelerate the reaction, minimizing the thermal degradation of starting materials and products.

Table 1: Comparative Analysis of Conventional vs. Microwave-Assisted Synthesis of Methyl 5-hydroxy-2-propan-2-ylbenzoate

| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | 3 - 6 hours | 5 - 15 minutes |

| Energy Input | High (prolonged heating) | Low (short, targeted irradiation) |

| Temperature Control | Less precise, potential for hotspots | Precise and uniform |

| Typical Yield | Moderate | Good to Excellent |

| Solvent Usage | Often requires excess solvent | Can be performed with less solvent or solvent-free |

This table presents a hypothetical comparison based on typical outcomes observed in microwave-assisted esterification reactions relative to conventional methods. ajrconline.orgijsdr.org

Continuous Flow Chemistry

Continuous flow chemistry represents a paradigm shift from traditional batch production, offering superior control over reaction parameters, enhanced safety, and greater efficiency. nih.gov In a flow process, reactants are continuously pumped through a heated reactor (e.g., a microreactor or packed-bed reactor), where the reaction occurs. The small reactor dimensions ensure excellent heat and mass transfer, allowing for precise temperature control and minimizing the formation of byproducts. vapourtec.com

Applying this to the synthesis of Methyl 5-hydroxy-2-propan-2-ylbenzoate, a solution of 5-hydroxy-2-propan-2-ylbenzoic acid and methanol could be passed through a heated tube reactor containing a solid acid catalyst. This setup allows for rapid optimization of conditions such as temperature, flow rate (residence time), and reactant ratios. vapourtec.com Superheating the solvent above its boiling point under pressure can further accelerate the reaction, a feat that is difficult and hazardous in batch reactors but readily achievable and safe in a flow system. nih.gov

Table 2: Conceptual Comparison of Batch vs. Continuous Flow Synthesis for Methyl 5-hydroxy-2-propan-2-ylbenzoate Production

| Parameter | Traditional Batch Process | Continuous Flow Process |

|---|---|---|

| Heat Transfer | Slow and inefficient | Rapid and highly efficient |

| Temperature Gradient | Significant | Minimal, highly uniform |

| Safety | Higher risk with large volumes and exotherms | Inherently safer due to small reaction volumes |

| Process Control | Limited | Precise control over residence time, temperature, and pressure |

| Scalability | Difficult, requires reactor redesign | Straightforward by operating for longer durations ("scaling out") |

| Throughput | Limited by batch size | High, continuous production |

This table provides a conceptual comparison highlighting the established advantages of continuous flow chemistry for reactions like esterification. nih.govvapourtec.com

By adopting these energy-efficient technologies, the synthesis of Methyl 5-hydroxy-2-propan-2-ylbenzoate can be aligned with the principles of green chemistry, leading to a more sustainable, cost-effective, and efficient manufacturing process. patsnap.comacs.org

Mentioned Compounds

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 5 Hydroxy 2 Propan 2 Ylbenzoate

Fourier Transform Infrared (FTIR) Spectroscopy

Without experimental data for Methyl 5-hydroxy-2-propan-2-ylbenzoate, a detailed analysis of its FTIR spectrum is not possible. However, based on the functional groups present in the molecule, a hypothetical spectrum would be expected to show characteristic vibrational modes.

Identification of Characteristic Vibrational Modes for Functional Groups

The primary functional groups in Methyl 5-hydroxy-2-propan-2-ylbenzoate are a hydroxyl group (-OH), an isopropyl group (-CH(CH₃)₂), a methyl ester group (-COOCH₃), and a substituted benzene (B151609) ring. The expected vibrational modes for these groups are outlined in the table below. It is crucial to note that the precise wavenumbers can be influenced by the electronic environment and potential intermolecular interactions, such as hydrogen bonding.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Phenolic Hydroxyl (-OH) | O-H stretching (hydrogen-bonded) | 3200-3600 (broad) |

| C-O stretching | 1260-1180 | |

| Isopropyl (-CH(CH₃)₂) | C-H stretching (asymmetric/symmetric) | 2975-2950 / 2875-2865 |

| C-H bending (asymmetric/symmetric) | 1470-1450 / ~1385 (doublet) | |

| Methyl Ester (-COOCH₃) | C=O stretching (carbonyl) | 1730-1715 |

| C-O stretching | 1300-1150 | |

| O-CH₃ stretching | ~2850 | |

| Benzene Ring | C-H stretching (aromatic) | 3100-3000 |

| C=C stretching (in-ring) | 1600-1450 | |

| C-H bending (out-of-plane) | 900-675 |

Advanced Vibrational Spectroscopy (e.g., Raman Spectroscopy)

No specific Raman spectroscopy data for Methyl 5-hydroxy-2-propan-2-ylbenzoate has been found in the reviewed literature. Raman spectroscopy is a complementary technique to FTIR and would provide valuable information on the vibrational modes of the molecule. Particularly, the non-polar bonds, such as the C-C bonds of the benzene ring and the isopropyl group, would be expected to show strong Raman signals.

Chiroptical Spectroscopy for Stereochemical Purity (if applicable to chiral analogues)

Methyl 5-hydroxy-2-propan-2-ylbenzoate is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, chiroptical spectroscopy techniques, such as circular dichroism, are not applicable for the analysis of its stereochemical purity.

X-ray Diffraction Analysis for Solid-State Molecular Architecture (if applicable)

A search of crystallographic databases did not yield any results for the single-crystal X-ray diffraction of Methyl 5-hydroxy-2-propan-2-ylbenzoate. Consequently, information regarding its solid-state molecular architecture, including bond lengths, bond angles, crystal packing, and intermolecular interactions, remains undetermined. X-ray diffraction analysis would be essential to definitively elucidate the three-dimensional structure of the molecule in the solid state.

Computational Chemistry and Theoretical Investigations of Methyl 5 Hydroxy 2 Propan 2 Ylbenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and properties of molecules. These calculations can provide a detailed picture of a molecule's geometry, orbital energies, and potential reactivity.

Molecular Geometry Optimization and Conformational Analysis

Status for Methyl 5-hydroxy-2-propan-2-ylbenzoate: No published studies detailing the optimized molecular geometry or a comprehensive conformational analysis were found.

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, electrostatic potential maps)

Analysis of the electronic structure provides deep insights into a molecule's reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For Methyl 5-hydroxy-2-propan-2-ylbenzoate, the ESP map would likely show negative potential around the oxygen atoms of the hydroxyl and ester groups and a more positive potential around the hydroxyl proton.

Status for Methyl 5-hydroxy-2-propan-2-ylbenzoate: Specific data on the HOMO-LUMO energies, their spatial distribution, and the electrostatic potential map for this compound are not available in the reviewed literature.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical calculations can accurately predict various spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies can aid in the interpretation of experimental spectra and the structural elucidation of the compound. The calculated IR frequencies correspond to the vibrational modes of the molecule, such as the stretching and bending of specific bonds.

Status for Methyl 5-hydroxy-2-propan-2-ylbenzoate: While general principles of NMR and IR spectroscopy apply, specific predicted values for the chemical shifts and vibrational frequencies for this molecule have not been reported in dedicated computational studies.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a time-resolved view of a molecule's behavior, offering insights into its dynamics and interactions with its environment, such as a solvent or a biological target.

Dynamic Behavior and Conformational Transitions in Solution

MD simulations can model the movement of a molecule in a solvent, revealing its dynamic behavior and the transitions between different conformations over time. This would allow for the study of how the solvent affects the conformational preferences of Methyl 5-hydroxy-2-propan-2-ylbenzoate and the flexibility of its substituent groups.

Status for Methyl 5-hydroxy-2-propan-2-ylbenzoate: There are no available MD simulation studies that describe the dynamic behavior and conformational transitions of this compound in solution.

Ligand-Target Interactions in Mechanistic Studies (if applicable to biological activity)

If Methyl 5-hydroxy-2-propan-2-ylbenzoate were to have known biological activity, MD simulations would be a powerful tool to study its interactions with a specific biological target, such as a protein receptor or enzyme. These simulations can help to understand the binding mode, identify key interacting residues, and provide a mechanistic basis for its biological function.

Status for Methyl 5-hydroxy-2-propan-2-ylbenzoate: As there is no readily available information on the specific biological targets of this compound, there are no corresponding ligand-target interaction studies using MD simulations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate details of chemical reactions at a molecular level. For Methyl 5-hydroxy-2-propan-2-ylbenzoate, theoretical methods, particularly Density Functional Theory (DFT), are employed to map out reaction pathways, characterize critical points on the potential energy surface, and predict kinetic and thermodynamic parameters. This approach provides insights that are often difficult to obtain through experimental means alone.

A fundamental aspect of understanding a chemical reaction is the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. Computational methods are used to locate the precise geometry of the TS and calculate its energy. The difference between the energy of the transition state and the reactants defines the activation energy (Ea), a critical barrier that determines the reaction rate.

For instance, a key synthetic route to Methyl 5-hydroxy-2-propan-2-ylbenzoate is the acid-catalyzed esterification of 5-hydroxy-2-propan-2-ylbenzoic acid with methanol (B129727). DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can model this process. The calculations would identify the transition state corresponding to the nucleophilic attack of methanol on the protonated carboxylic acid. The computed activation energy provides a quantitative measure of the reaction's feasibility. Studies on similar benzoic acid esterifications have reported activation energies in the range of 50-60 kJ/mol. dnu.dp.uaresearchgate.net

Another reaction amenable to this analysis is the electrophilic aromatic substitution on the phenol (B47542) ring, such as nitration or halogenation. byjus.comquora.com The hydroxyl group is a strong activating ortho-, para-director. Computational models can calculate the activation energies for electrophilic attack at the ortho and para positions relative to the hydroxyl group, thereby predicting the regioselectivity of the reaction.

Table 1: Hypothetical Calculated Activation Energies for Key Reactions Involving Methyl 5-hydroxy-2-propan-2-ylbenzoate Precursors

| Reaction | Description | Computational Method | Calculated Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|

| Esterification | Acid-catalyzed reaction of 5-hydroxy-2-propan-2-ylbenzoic acid with methanol. | DFT (B3LYP/6-31G(d,p)) | 58.4 |

| Nitration (ortho) | Electrophilic attack of NO₂+ at the C6 position (ortho to -OH). | DFT (B3LYP/6-31G(d,p)) | 75.2 |

| Nitration (para) | Electrophilic attack of NO₂+ at the C4 position (para to -OH). | DFT (B3LYP/6-31G(d,p)) | 81.5 |

Beyond calculating a single activation barrier, computational chemistry allows for the comprehensive analysis of entire reaction pathways, including the identification of intermediates and competing side reactions. rsc.orgresearchgate.net By mapping the potential energy surface, researchers can visualize the complete energetic landscape of a transformation.

For the synthesis of Methyl 5-hydroxy-2-propan-2-ylbenzoate, theoretical studies can compare different synthetic strategies. For example, an alternative to direct esterification could be the nucleophilic aromatic substitution on a suitably activated precursor, such as a halogenated benzene (B151609) derivative. acs.orglibretexts.org Computational analysis can determine the relative energy barriers for each proposed route, helping to identify the most efficient synthetic pathway under specific conditions.

In the context of functionalizing the aromatic ring, pathway analysis can clarify product distributions. The hydroxyl and isopropyl groups on the ring exert different electronic and steric effects that influence the regioselectivity of subsequent reactions. Computational models can quantify these effects by calculating the energies of all possible intermediates and transition states, thereby predicting the major and minor products of a given transformation. byjus.com This predictive power is invaluable for optimizing reaction conditions to favor the desired isomer.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

QSAR and SPR are computational methodologies that aim to correlate the structural or property-based features of molecules with their biological activities or chemical properties, respectively. nih.gov These models are essential in medicinal chemistry and materials science for designing new compounds with desired characteristics.

QSAR models are built upon the principle that the structure of a molecule dictates its function. This relationship is quantified by establishing a mathematical correlation between calculated molecular descriptors and an experimentally measured activity. researchgate.netnih.gov Molecular descriptors are numerical values that encode different aspects of a molecule's structure, including electronic, topological, physicochemical, and constitutional properties. researchgate.netucsb.eduajpchem.org

For Methyl 5-hydroxy-2-propan-2-ylbenzoate and its analogues, a QSAR study could be developed to predict a specific biological activity, such as antioxidant potential or enzyme inhibition. nih.gov Key descriptors calculated for these phenolic compounds might include:

Electronic Descriptors: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to the molecule's ability to donate or accept electrons. ucsb.edu

Physicochemical Descriptors: The octanol-water partition coefficient (LogP) to describe hydrophobicity, and the dipole moment. nih.gov

Topological/Constitutional Descriptors: Molecular weight, number of hydrogen bond donors/acceptors, and molecular refractivity. researchgate.net

Once calculated for a series of related compounds, these descriptors are used as independent variables in a regression analysis against the dependent variable (biological activity). The resulting QSAR equation can then be used to predict the activity of new, unsynthesized compounds. nih.gov

Table 2: Representative Molecular Descriptors Calculated for a Hypothetical Series of Benzoate (B1203000) Derivatives for QSAR Modeling

| Compound | LogP | HOMO Energy (eV) | Dipole Moment (Debye) | Predicted Activity (IC₅₀, µM) |

|---|---|---|---|---|

| Methyl 5-hydroxy-2-propan-2-ylbenzoate | 2.85 | -8.95 | 2.15 | 15.2 |

| Methyl 3,5-dihydroxybenzoate | 1.48 | -9.12 | 2.50 | 25.8 |

| Methyl 5-methoxy-2-propan-2-ylbenzoate | 3.20 | -8.70 | 1.98 | 12.1 |

| Methyl 5-hydroxybenzoate | 1.90 | -9.25 | 2.33 | 30.5 |

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. nih.govcreative-enzymes.comnumberanalytics.com This approach significantly reduces the time and cost associated with traditional high-throughput screening. scilifelab.se

One of the most common virtual screening methods is molecular docking. numberanalytics.comnih.gov This technique predicts the preferred orientation of a ligand (like Methyl 5-hydroxy-2-propan-2-ylbenzoate) when bound to a target protein to form a stable complex. The process involves generating various conformations of the ligand within the protein's binding site and using a scoring function to estimate the binding affinity for each pose. tandfonline.com Ligands with the best (most negative) docking scores are considered "hits" and are prioritized for experimental validation. nih.gov

For example, Methyl 5-hydroxy-2-propan-2-ylbenzoate could be part of a virtual library screened against an enzyme implicated in a disease, such as a specific kinase or protease. The docking simulation would evaluate its fit within the enzyme's active site, identifying key interactions like hydrogen bonds with amino acid residues. This allows researchers to rapidly assess its potential as an enzyme inhibitor and guide further chemical modifications to improve potency. nih.govscilifelab.se

Table 3: Hypothetical Molecular Docking Results for a Virtual Screen Against a Target Enzyme

| Compound ID | Compound Name | Docking Score (kcal/mol) | Key H-Bond Interactions (Residues) |

|---|---|---|---|

| VS-001 | Methyl 5-hydroxy-2-propan-2-ylbenzoate | -7.8 | ASP-121, LYS-45 |

| VS-002 | Methyl 4-hydroxybenzoate | -6.5 | ASP-121 |

| VS-003 | Reference Inhibitor | -9.2 | ASP-121, LYS-45, SER-119 |

| VS-004 | Methyl 2,5-dihydroxybenzoate | -7.5 | ASP-121, SER-119 |

Chemical Reactivity and Transformation Studies of Methyl 5 Hydroxy 2 Propan 2 Ylbenzoate

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group is a key site of reactivity in Methyl 5-hydroxy-2-propan-2-ylbenzoate. Its acidic proton and the nucleophilic oxygen atom allow for a variety of transformations, including etherification and esterification, as well as oxidation reactions.

The nucleophilic character of the phenolic oxygen enables the formation of ethers and esters. These reactions typically require the deprotonation of the hydroxyl group to form a more potent phenoxide nucleophile or the use of highly reactive electrophiles.

Etherification: The conversion of the phenolic hydroxyl group to an ether is a common strategy to modify the compound's properties. The Williamson ether synthesis is a classic and effective method. wikipedia.org This reaction involves the deprotonation of the phenol (B47542) with a base (e.g., sodium hydride, sodium hydroxide) to form the corresponding sodium phenoxide, which then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide. wikipedia.orgmasterorganicchemistry.com Given the presence of the ester group, a non-hydrolytic base under anhydrous conditions is preferable to avoid saponification.

Another powerful method for etherification, especially for sterically hindered phenols or with secondary alcohols, is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.org This reaction uses triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the phenol. missouri.edu This method proceeds under mild, neutral conditions, which is advantageous for substrates with sensitive functional groups like esters. researchgate.net

Esterification: While alcohols can be esterified directly with carboxylic acids (Fischer esterification), phenols are generally less nucleophilic and react very slowly. libretexts.org Therefore, the esterification of the phenolic hydroxyl group in Methyl 5-hydroxy-2-propan-2-ylbenzoate is more efficiently achieved using more reactive acylating agents like acyl chlorides or acid anhydrides. libretexts.orgorganic-chemistry.org These reactions are typically conducted in the presence of a non-nucleophilic base, such as pyridine (B92270), which neutralizes the HCl or carboxylic acid byproduct. doubtnut.comnih.gov The use of catalysts like TiO₂ under solvent-free conditions has also been reported as an efficient method for the esterification of phenols with acid chlorides.

| Transformation | Reaction Name | Typical Reagents | General Conditions | Product Type |

|---|---|---|---|---|

| Etherification | Williamson Ether Synthesis | 1. Base (NaH, K₂CO₃) 2. Alkyl Halide (R-X) | Anhydrous solvent (DMF, Acetonitrile), 50-100°C | Aryl Ether |

| Etherification | Mitsunobu Reaction | Alcohol (R-OH), PPh₃, DEAD/DIAD | Anhydrous solvent (THF, Dioxane), 0°C to RT | Aryl Ether |

| Esterification | Acylation | Acyl Chloride (R-COCl) or Acid Anhydride (B1165640) ((RCO)₂O), Pyridine | Solvent (DCM, Toluene) or neat, 0°C to RT | Aryl Ester |

Phenols are susceptible to oxidation, and the reaction pathway is highly dependent on the oxidant, catalyst, and the substitution pattern of the aromatic ring. The oxidation of substituted phenols often proceeds through a phenoxy radical intermediate. acs.org For phenols with an alkyl group in the para position, such as 4-isopropylphenol (B134273) (a close analog), oxidation can lead to the formation of dimers or p-benzoquinones. researchgate.netresearchgate.net

The oxidation of Methyl 5-hydroxy-2-propan-2-ylbenzoate would likely be initiated by the abstraction of a hydrogen atom from the hydroxyl group. The resulting phenoxy radical is stabilized by resonance. The presence of the electron-donating isopropyl group can influence the stability and subsequent reactions of this radical. Catalytic systems, including those based on cobalt or copper, are known to facilitate the selective oxidation of substituted phenols using molecular oxygen or other oxidants like tert-butyl hydroperoxide (TBHP). acs.orgrsc.orgnih.gov Metal-free catalysts, such as onion-like carbon, have also been shown to be effective for the selective oxidation of substituted phenols to their corresponding p-benzoquinones. acs.org

Depending on the reaction conditions, potential products from the oxidation of Methyl 5-hydroxy-2-propan-2-ylbenzoate could include the corresponding benzoquinone or products resulting from oxidative coupling (dimerization).

| Substrate Analog | Oxidant/Catalyst | Major Product(s) |

|---|---|---|

| 2,6-Dimethylphenol | Onion-Like Carbon / TBHP | 2,6-Dimethyl-p-benzoquinone |

| 4-Isopropylphenol | Atmospheric O₂ (alkaline) | Dimeric products, Quinone Methide |

| 2,3,6-Trimethylphenol | Co-N-C catalyst / O₂ | 2,3,5-Trimethyl-1,4-benzoquinone |

Reactions of the Ester Moiety

The methyl ester group is another key reactive site, primarily susceptible to nucleophilic acyl substitution reactions. Hydrolysis, saponification, and transesterification are the most common transformations of this moiety.

Hydrolysis refers to the cleavage of the ester bond by water, which can be catalyzed by either acid or base. Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis, known as saponification , is irreversible. libretexts.org Saponification involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.org This is followed by the elimination of the methoxide (B1231860) ion to yield a carboxylate salt, which is then protonated in a final workup step to give the carboxylic acid.

The rate of saponification is sensitive to the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, accelerating the rate of nucleophilic attack and thus increasing the saponification rate. Conversely, electron-donating groups decrease the reaction rate. bartleby.comchegg.com In Methyl 5-hydroxy-2-propan-2-ylbenzoate, the hydroxyl group acts as an electron-donating group through resonance, while the isopropyl group is a weak electron-donating group through induction. These effects would be expected to decrease the rate of saponification compared to unsubstituted methyl benzoate (B1203000). The steric hindrance from the ortho-isopropyl group could also play a role in slowing the reaction.

| Substituent | Position | k (M⁻¹min⁻¹) | Effect on Rate |

|---|---|---|---|

| -NO₂ | para | 102 | Strongly Accelerating (Electron-Withdrawing) |

| -NO₂ | meta | 63 | Accelerating (Electron-Withdrawing) |

| -Cl | meta | 9.1 | Accelerating (Electron-Withdrawing) |

| None | - | 1.7 | Reference |

| -CH₃ | para | 0.98 | Slowing (Electron-Donating) |

| -OCH₃ | para | 0.42 | Slowing (Electron-Donating) |

| -NH₂ | para | 0.06 | Strongly Slowing (Electron-Donating) |

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by acids or bases and is an equilibrium process. masterorganicchemistry.com To drive the reaction to completion, a large excess of the new alcohol is typically used, or the alcohol byproduct (methanol in this case) is removed as it is formed.

Methyl 5-hydroxy-2-propan-2-ylbenzoate can be converted into a wide variety of other esters through transesterification. This allows for the synthesis of derivatives with different physical and chemical properties. For example, reaction with long-chain fatty alcohols could produce more lipophilic compounds, while reaction with poly-ethylene glycol (PEG) derivatives could increase water solubility. Both chemical catalysts (e.g., p-toluenesulfonic acid, sodium methoxide) and biocatalysts (e.g., lipases) can be employed for this transformation. rsc.orgmdpi.com Enzymatic catalysis, in particular, offers mild reaction conditions and high selectivity, which can be advantageous for complex molecules. mdpi.com

| Reactant Alcohol | Potential Product Ester | Potential Change in Property |

|---|---|---|

| Ethanol (B145695) | Ethyl 5-hydroxy-2-propan-2-ylbenzoate | Slight increase in lipophilicity |

| Benzyl (B1604629) Alcohol | Benzyl 5-hydroxy-2-propan-2-ylbenzoate | Increased molecular weight, UV absorption |

| 1-Dodecanol (Lauryl Alcohol) | Dodecyl 5-hydroxy-2-propan-2-ylbenzoate | Significant increase in lipophilicity |

| Glycerol | Glycerol esters of 5-hydroxy-2-propan-2-ylbenzoic acid | Increased hydrophilicity, potential for polymerization |

Aromatic Ring Functionalization

The benzene (B151609) ring of Methyl 5-hydroxy-2-propan-2-ylbenzoate is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of new functional groups. The position of substitution is determined by the directing effects of the existing substituents: the hydroxyl group (-OH), the isopropyl group (-CH(CH₃)₂), and the methyl ester group (-COOCH₃).

Hydroxyl Group (-OH): A strongly activating, ortho-, para-director due to its strong +R (resonance) effect. quora.com It directs incoming electrophiles to positions 4 and 6.

Isopropyl Group (-CH(CH₃)₂): A weakly activating, ortho-, para-director due to its +I (inductive) and hyperconjugation effects. It directs to positions 3 and 6.

Methyl Ester Group (-COOCH₃): A deactivating, meta-director due to its -R and -I effects. It directs to positions 3 and 5.

Common EAS reactions include:

Nitration: (using HNO₃/H₂SO₄) would introduce a nitro (-NO₂) group, likely at position 4 or 6.

Halogenation: (using Br₂/FeBr₃ or Cl₂/AlCl₃) would introduce a halogen atom, again predicted to be at position 4 or 6.

Friedel-Crafts Alkylation/Acylation: (using R-Cl/AlCl₃ or R-COCl/AlCl₃) would introduce an alkyl or acyl group. mt.com These reactions are often problematic with strongly activated rings like phenols, as they can lead to multiple substitutions and side reactions. The Lewis acid catalyst can also coordinate with the hydroxyl group, complicating the reaction.

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Methyl 4-nitro-5-hydroxy-2-propan-2-ylbenzoate | Dominated by strongly activating -OH group; C4 is sterically accessible. |

| Bromination | Br₂, FeBr₃ | Methyl 4-bromo-5-hydroxy-2-propan-2-ylbenzoate | Dominated by strongly activating -OH group; C4 is sterically accessible. |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Methyl 4-acetyl-5-hydroxy-2-propan-2-ylbenzoate | Complexation with -OH possible; Fries rearrangement might occur. Substitution at C4 is predicted if reaction proceeds. |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. wikipedia.org The rate and regioselectivity (the position of substitution) on the benzene ring of Methyl 5-hydroxy-2-propan-2-ylbenzoate are determined by the combined electronic and steric effects of the existing substituents. libretexts.org

The directing effects of the individual groups are as follows:

Hydroxyl (-OH) group: This group is a powerful activating substituent and an ortho, para-director. Its strong electron-donating effect via resonance significantly increases the nucleophilicity of the aromatic ring, making it much more reactive than benzene. libretexts.org

Isopropyl group: As an alkyl group, it is a weakly activating substituent and an ortho, para-director due to its electron-donating inductive effect.

Methyl Ester (-COOCH₃) group: This is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. youtube.com

In a multi-substituted ring, the most powerful activating group generally controls the position of further substitution. In this molecule, the hydroxyl group is the dominant directing group. The positions ortho to the hydroxyl group are C4 and C6, while the para position is occupied by the methyl ester. The isopropyl group at C2 will also direct incoming electrophiles to the C4 (para) and C6 (ortho) positions. The deactivating ester group directs to the C3 and C5 positions, but its influence is overridden by the potent hydroxyl group.

Consequently, electrophilic substitution is strongly favored at the C4 and C6 positions. The final product distribution between these two sites would likely be influenced by steric hindrance from the adjacent bulky isopropyl group at C2, which may favor substitution at the less hindered C4 position.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent Group | Position on Ring | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|---|

| Methyl Ester (-COOCH₃) | C1 | Electron-withdrawing | Deactivating | meta |

| Isopropyl (-CH(CH₃)₂) | C2 | Electron-donating (Inductive) | Activating (Weak) | ortho, para |

| Hydroxyl (-OH) | C5 | Electron-donating (Resonance) | Activating (Strong) | ortho, para |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. nih.govrsc.org For Methyl 5-hydroxy-2-propan-2-ylbenzoate to participate in these reactions as an electrophilic partner, one of its ring hydrogens or the hydroxyl group must first be converted into a suitable leaving group, such as a halide or a triflate (trifluoromethanesulfonate, -OTf).

A common and effective strategy for phenols is the conversion of the hydroxyl group into a triflate. The triflate group is an excellent leaving group in palladium-catalyzed coupling processes. This would involve a two-step sequence:

Triflation: The phenolic hydroxyl group is reacted with triflic anhydride ((CF₃SO₂)₂O) or a similar reagent in the presence of a base (e.g., pyridine) to form Methyl 2-propan-2-yl-5-(trifluoromethylsulfonyloxy)benzoate.

Cross-Coupling: The resulting aryl triflate can then be coupled with a variety of organometallic reagents. For example, in a Suzuki coupling, it would react with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a new biaryl or aryl-alkene compound. researchgate.netbohrium.com

Table 2: Hypothetical Suzuki Cross-Coupling Reaction Sequence

| Step | Reactant | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1. Triflation | Methyl 5-hydroxy-2-propan-2-ylbenzoate | Triflic anhydride, Pyridine | Methyl 2-propan-2-yl-5-(trifluoromethylsulfonyloxy)benzoate | Install a good leaving group |

| 2. Suzuki Coupling | Resulting Aryl Triflate | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Methyl 5-aryl-2-propan-2-ylbenzoate | Form a new C-C bond |

Reactions Involving the Isopropyl Group

The isopropyl group offers an additional site for chemical modification, distinct from the aromatic ring.

Oxidation or Reduction at the Isopropyl Moiety

The isopropyl group contains a tertiary benzylic hydrogen atom at the point of attachment to the ring. This C-H bond is relatively weak and susceptible to oxidation.

Oxidation: A well-known industrial reaction is the oxidation of cumene (B47948) (isopropylbenzene) to cumene hydroperoxide, which is a key intermediate in the synthesis of phenol and acetone (B3395972). google.com A similar transformation could potentially be applied to Methyl 5-hydroxy-2-propan-2-ylbenzoate. This typically involves autoxidation with molecular oxygen, often initiated by a radical initiator. The resulting hydroperoxide could then be subjected to acidic workup. Alternatively, stronger oxidizing agents could potentially oxidize the benzylic carbon to a tertiary alcohol, yielding Methyl 5-hydroxy-2-(2-hydroxypropan-2-yl)benzoate.

Reduction: The isopropyl group itself is an alkyl group and is resistant to reduction under typical catalytic hydrogenation conditions that might be used, for example, to reduce other functional groups. Aggressive conditions that could reduce the isopropyl group would likely also reduce the aromatic ring and the ester group.

Table 3: Potential Oxidation Reactions of the Isopropyl Group

| Reaction Type | Oxidizing Agent | Potential Product |

|---|---|---|

| Autoxidation | O₂ (air), Radical initiator | Methyl 5-hydroxy-2-(2-hydroperoxypropan-2-yl)benzoate |

| Hydroxylation | Strong oxidizing agents | Methyl 5-hydroxy-2-(2-hydroxypropan-2-yl)benzoate |

Radical Reactions and Selectivity Studies

The tertiary benzylic hydrogen on the isopropyl group is the most likely site for hydrogen atom abstraction in a radical reaction. This is because the resulting tertiary benzylic radical is highly stabilized by resonance with the aromatic ring.

A classic example of a selective radical reaction at the benzylic position is free-radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This reaction would be highly selective for the substitution of the benzylic hydrogen, leading to the formation of Methyl 2-(2-bromopropan-2-yl)-5-hydroxybenzoate. The high degree of selectivity is a direct consequence of the stability of the tertiary benzylic radical intermediate compared to other possible radical intermediates.

Table 4: Representative Radical Halogenation

| Reaction Type | Reagents | Expected Major Product | Rationale for Selectivity |

|---|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator | Methyl 2-(2-bromopropan-2-yl)-5-hydroxybenzoate | High stability of the intermediate tertiary benzylic radical |

Synthesis and Characterization of Analogues and Derivatives of Methyl 5 Hydroxy 2 Propan 2 Ylbenzoate

Systematic Modification of the Benzoate (B1203000) Ester Moiety

The benzoate ester group is a primary site for structural modification, offering opportunities to influence the compound's physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Alterations in Alkyl Chain Length of the Ester Group

A common synthetic modification involves altering the alkyl chain of the ester group. This is typically achieved through esterification or transesterification reactions. The synthesis of various alkyl esters of a hydroxybenzoic acid can be accomplished by reacting the corresponding carboxylic acid (5-hydroxy-2-isopropylbenzoic acid) with different alcohols (e.g., ethanol (B145695), propanol, butanol) under acidic catalysis, often using a strong acid like sulfuric acid. nih.govnist.gov

For instance, the synthesis of ethyl 5-hydroxy-2-propan-2-ylbenzoate would involve refluxing 5-hydroxy-2-isopropylbenzoic acid with an excess of absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid. A similar approach can be used for the synthesis of propyl and butyl esters. These reactions are typically monitored by techniques such as thin-layer chromatography (TLC) to determine completion. The resulting esters are then purified using methods like column chromatography or distillation.

Table 1: Examples of Alkyl Ester Analogues of 5-hydroxy-2-isopropylbenzoic acid

| Compound Name | Ester Alkyl Group | Typical Synthesis Method |

|---|---|---|

| Methyl 5-hydroxy-2-propan-2-ylbenzoate | Methyl | Fischer-Speier Esterification |

| Ethyl 5-hydroxy-2-propan-2-ylbenzoate | Ethyl | Fischer-Speier Esterification |

Replacement with Other Carboxylic Acid Derivatives

The ester functional group can be replaced with other carboxylic acid derivatives, such as amides and hydrazides, to introduce different hydrogen bonding capabilities and electronic properties.

The synthesis of 5-hydroxy-2-isopropylbenzamide (B14847216) can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with ammonia (B1221849) or a primary/secondary amine to form the corresponding amide. For example, N-ethyl-5-fluoro-2-hydroxy-N-isopropylbenzamide has been synthesized from the corresponding benzoic acid. google.com

Similarly, hydrazides can be prepared by reacting the methyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol, often under reflux. orientjchem.orgchemmethod.comchemicalbook.com This reaction provides a versatile intermediate that can be further derivatized to form hydrazones. orientjchem.orgnih.gov

Table 2: Carboxylic Acid Derivatives of 5-hydroxy-2-isopropylbenzoic acid

| Derivative | Functional Group | General Synthetic Route |

|---|---|---|

| 5-hydroxy-2-isopropylbenzamide | Amide (-CONH₂) | Acid → Acyl chloride → Amine |

| N-substituted 5-hydroxy-2-isopropylbenzamide | Substituted Amide (-CONHR) | Acid → Acyl chloride → Primary/Secondary Amine |

Variations in Aromatic Ring Substitution Pattern

Modifying the substituents on the aromatic ring, including their positions and the introduction of new groups, is a key strategy for creating a diverse library of analogues.

Positional Isomers of Hydroxyl and Isopropyl Groups

The synthesis of positional isomers of methyl 5-hydroxy-2-propan-2-ylbenzoate allows for the investigation of how the relative positions of the hydroxyl and isopropyl groups affect the molecule's properties. The synthesis of these isomers typically starts from different commercially available substituted phenols or benzoic acids.

For example, the synthesis of methyl 3-hydroxy-4-isopropylbenzoate would start from 3-hydroxy-4-isopropylbenzoic acid, which can be esterified using methanol (B129727) in the presence of an acid catalyst. Similarly, other isomers like methyl 4-hydroxy-3-isopropylbenzoate and methyl 2-hydroxy-3-isopropylbenzoate can be synthesized from their corresponding carboxylic acid precursors. The specific starting materials dictate the final substitution pattern on the aromatic ring.

Introduction of Additional Substituents or Heteroatoms

Introducing additional substituents, such as halogens, nitro groups, or trifluoromethyl groups, onto the aromatic ring can significantly alter the electronic and steric properties of the molecule. These modifications are typically achieved through electrophilic aromatic substitution reactions.

For instance, nitration of a related phenol (B47542) can introduce a nitro group onto the ring. A study on the synthesis of methyl-2-hydroxy-5-nitro-benzoate involved the nitration of salicylic (B10762653) acid followed by esterification. prepchem.com Halogenation, such as bromination or chlorination, can be carried out using appropriate halogenating agents. The synthesis of 5-bromo-2-hydroxy-benzamide derivatives has been reported, starting from 5-bromo-salicylamide. researchgate.net

Furthermore, the introduction of a trifluoromethyl group, a common modification in medicinal chemistry, can enhance metabolic stability and binding affinity. The synthesis of methyl 5-hydroxy-2-methyl-3-(trifluoromethyl)benzoate and methyl 2-hydroxy-5-(trifluoromethyl)benzoate has been documented. bldpharm.combldpharm.com

The replacement of a carbon atom in the benzene (B151609) ring with a nitrogen atom to create a pyridine (B92270) analogue (a heteroaromatic derivative) can introduce a basic center and alter the molecule's polarity and hydrogen bonding capacity. The synthesis of such heteroaromatic analogues often involves multi-step sequences starting from pyridine-based precursors.

Structural Modifications of the Propan-2-yl Group

Modification of the isopropyl group can influence the steric bulk and lipophilicity of that region of the molecule. One approach involves replacing the isopropyl group with other alkyl or cycloalkyl moieties. For example, the synthesis of a derivative containing a methylcyclohexenyl-isopropyl group has been described, starting from the corresponding substituted phenol. researchgate.net

Another strategy is the introduction of bioisosteres for the isopropyl group. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. For instance, a cyclopropyl (B3062369) group can be considered a bioisostere of an isopropyl group. The synthesis of a cyclopropyl analogue would likely involve starting materials containing a cyclopropyl substituent.

Homologation or Branching Variations

The synthesis of analogues of Methyl 5-hydroxy-2-propan-2-ylbenzoate with variations in the alkyl substituent can be achieved through several established synthetic methodologies. These modifications can be targeted at either the isopropyl group itself or by introducing new alkyl chains at other positions on the aromatic ring.

One primary strategy for introducing longer or more branched alkyl chains onto the aromatic scaffold is the Friedel-Crafts alkylation . This reaction involves the electrophilic substitution of an aromatic proton with an alkyl group. wikipedia.orgthieme.de For a phenol derivative such as Methyl 5-hydroxy-2-propan-2-ylbenzoate, the hydroxyl group is a strongly activating, ortho-, para-directing group, while the ester and isopropyl groups also influence the regioselectivity of the substitution. The reaction typically employs an alkyl halide or an alkene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.com However, a significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to a mixture of products with different branching patterns. For example, using a primary alkyl halide might result in the formation of a more stable secondary carbocation through a hydride shift, leading to a branched alkyl substituent on the aromatic ring. Polyalkylation is another common side reaction, as the newly added alkyl group can further activate the ring towards subsequent alkylation. youtube.com

An alternative approach to achieve more controlled alkylation involves a two-step process: Friedel-Crafts acylation followed by reduction . The acylation reaction introduces an acyl group onto the aromatic ring with high regioselectivity and without the issue of carbocation rearrangements. youtube.commdpi.com The resulting ketone can then be reduced to the corresponding alkyl group using methods such as the Clemmensen reduction (amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base). This two-step sequence allows for the introduction of straight-chain alkyl groups.

The table below illustrates hypothetical examples of homologation and branching variations on the parent compound, based on these principles.

| Compound Name | Modification | Synthetic Approach | Potential Reagents | Expected Yield Range (%) |

| Methyl 5-hydroxy-2-(propan-2-yl)-4-ethylbenzoate | Ethyl group addition | Friedel-Crafts Alkylation | Ethyl bromide, AlCl₃ | 40-60 |

| Methyl 4-acetyl-5-hydroxy-2-(propan-2-yl)benzoate | Acetyl group addition | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 70-90 |

| Methyl 4-ethyl-5-hydroxy-2-(propan-2-yl)benzoate | Acetyl reduction | Wolff-Kishner Reduction | Hydrazine, KOH | 80-95 |

| Methyl 5-hydroxy-2-(propan-2-yl)-4-propylbenzoate | Propionyl reduction | Clemmensen Reduction | Zn(Hg), HCl | 75-90 |

Cyclization Reactions Involving the Isopropyl Moiety

The ortho-positioning of the isopropyl group relative to the ester in Methyl 5-hydroxy-2-propan-2-ylbenzoate, and its proximity to the phenolic hydroxyl group, presents opportunities for intramolecular cyclization reactions to form various heterocyclic structures. A common class of compounds that can be synthesized from ortho-hydroxyaryl ketones or related structures are chromanones and chromones . nih.govresearchgate.netresearchgate.net

One potential pathway involves the intramolecular Friedel-Crafts acylation of a derivative where the isopropyl group is modified to contain a carboxylic acid functionality. For instance, if the isopropyl group were to be oxidized to a 2-(carboxy)propan-2-yl group, subsequent activation of the carboxylic acid (e.g., to an acyl chloride) could lead to an intramolecular acylation onto the electron-rich phenol ring, forming a six-membered heterocyclic ring.

A more direct approach involves the reaction of the phenolic precursor with β-keto esters or α,β-unsaturated carboxylic acids. For instance, the Pechmann condensation, which is typically used for coumarin (B35378) synthesis, can be adapted for chromanone synthesis under different conditions. A more relevant reaction is the reaction of a phenol with an α,β-unsaturated carboxylic acid in the presence of a catalyst like polyphosphoric acid, which can lead to the formation of a chromanone ring system. researchgate.net

Furthermore, oxidative cyclization reactions are also a possibility. Treatment of ortho-alkylphenols with certain oxidizing agents can lead to the formation of furan (B31954) or pyran rings fused to the aromatic core. The specific outcome of such reactions would be highly dependent on the reagents and reaction conditions employed.

Below is a table outlining potential cyclization products derived from the parent scaffold.

| Product Name | Heterocyclic Core | Synthetic Strategy | Potential Reagents | Plausible Yield (%) |

| 7-hydroxy-2,2,5-trimethylchroman-4-one | Chromanone | Reaction with acetone (B3395972) derivative | Diketene, acid catalyst | 50-70 |

| 7-hydroxy-2,2,5-trimethyl-2H-chromene | Chromene | Dehydration of intermediate alcohol | Acid catalyst, heat | 60-80 |

| 5-carbomethoxy-2,2,7-trimethyl-2,3-dihydrobenzofuran | Dihydrobenzofuran | Oxidative cyclization | Mn(OAc)₃ | 40-55 |

Synthesis of Hybrid Molecules Incorporating the Benzoate Scaffold

The concept of molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with a potentially synergistic or multi-target biological profile. nih.govresearchgate.netnih.gov The structure of Methyl 5-hydroxy-2-propan-2-ylbenzoate offers several handles for the synthesis of such hybrid molecules. The phenolic hydroxyl group and the methyl ester are the most straightforward functionalities to modify for linking to other molecular entities.

The phenolic hydroxyl group can be converted into an ether or an ester linkage. For example, a Williamson ether synthesis with a suitable alkyl halide bearing another pharmacophore would yield an ether-linked hybrid molecule. nih.govnih.gov This is a versatile reaction that proceeds under basic conditions. Alternatively, the hydroxyl group can be esterified with a carboxylic acid-containing drug or bioactive molecule using standard coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The methyl ester functionality can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be coupled with an amine- or alcohol-containing molecule to form an amide or ester linkage, respectively. This amide bond formation is a robust and widely used reaction in medicinal chemistry for creating hybrid compounds. mdpi.com

For instance, the scaffold could be linked to a known anti-inflammatory agent, an antimicrobial pharmacophore, or a fluorescent tag for biological studies. The choice of linker can also be critical, as it can influence the spacing and orientation of the two pharmacophores, which in turn can affect the biological activity of the hybrid molecule. nih.gov

The following table presents some hypothetical hybrid molecules that could be synthesized from the Methyl 5-hydroxy-2-propan-2-ylbenzoate scaffold.

| Hybrid Molecule Type | Linkage | Functional Group Modified | Example Pharmacophore to be Attached | Coupling Reaction |

| Ether-linked hybrid | Ether | Phenolic hydroxyl | A quinoline-based antimicrobial agent | Williamson Ether Synthesis |

| Ester-linked hybrid | Ester | Phenolic hydroxyl | A non-steroidal anti-inflammatory drug (NSAID) like ibuprofen | DCC/EDC coupling |

| Amide-linked hybrid | Amide | Carboxylic acid (from ester hydrolysis) | An amino-containing heterocyclic compound | Amide bond formation (e.g., using HATU) |

| Hydrazone-linked hybrid | Hydrazone | Carboxylic acid (converted to hydrazide) | An aromatic aldehyde | Condensation |

Applications in Advanced Organic Synthesis and Industrial Chemistry

Building Block Utility in the Synthesis of Complex Organic Architectures

The strategic placement of functional groups on the benzene (B151609) ring of Methyl 5-hydroxy-2-propan-2-ylbenzoate makes it a versatile building block for the synthesis of intricate organic molecules. In organic synthesis, such polysubstituted aromatic compounds serve as foundational scaffolds upon which larger and more complex structures can be built. The hydroxyl group can be converted into an ether or ester, or used to direct electrophilic aromatic substitution. The methyl ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, providing numerous avenues for molecular elaboration.

For instance, substituted hydroxy- and aminobenzoates are known precursors for the synthesis of heterocyclic compounds like benzo[d]thiazoles. nih.gov A similar synthetic strategy could be envisioned for Methyl 5-hydroxy-2-propan-2-ylbenzoate, where its functional groups are manipulated through multi-step reaction sequences to construct complex heterocyclic systems. The interplay between the electron-donating hydroxyl group and the bulky isopropyl group influences the regioselectivity of further reactions, allowing for controlled synthesis of specific isomers. This level of control is crucial in total synthesis, where precise molecular architecture is paramount.

Role as a Precursor in the Synthesis of Specialty Chemicals (non-pharmaceutical final products)